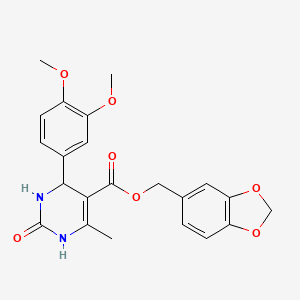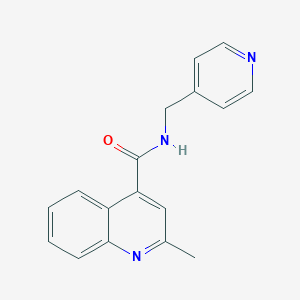
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
Wirkmechanismus
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide acts as a competitive antagonist of the dopamine D4 receptor, inhibiting the binding of dopamine and blocking downstream signaling pathways. This leads to a decrease in dopamine-mediated neurotransmission, which is thought to be involved in the pathophysiology of several neurological and psychiatric disorders.
Biochemical and physiological effects:
Studies have shown that N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide can modulate several neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. It has been shown to reduce the release of dopamine in the prefrontal cortex, which is thought to be involved in the cognitive deficits observed in schizophrenia and ADHD. Additionally, N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to decrease the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation is that it can be difficult to interpret the results of experiments using N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide due to the complex interactions between different neurotransmitter systems in the brain.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in various neurological and psychiatric disorders. Some possible future directions include investigating the effects of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide on other neurotransmitter systems, such as serotonin and norepinephrine, and exploring its potential as a treatment for other disorders, such as depression and anxiety. Additionally, more research is needed to determine the optimal dosing and administration of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in clinical settings.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 3,5-dimethylphenyl isocyanate with 2-(4-methoxyphenoxy)propan-1-ol in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-13(2)11-15(10-12)19-18(20)14(3)22-17-7-5-16(21-4)6-8-17/h5-11,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHLQPZQZDZVAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-chlorophenoxy)propyl]-1H-imidazole](/img/structure/B5136486.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5136493.png)
![5-cyano-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio}-4-isobutyl-2-methylnicotinamide](/img/structure/B5136495.png)

![2-iodo-N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5136515.png)
![N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5136517.png)

![1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
![ethyl 1-phenyl-3-(propionylamino)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5136531.png)
![5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136533.png)
![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
